2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine is a compound that belongs to the class of benzimidazoles, which are known for their wide range of applications in medicinal chemistry and material science. This compound features a difluoromethylsulfonyl group attached to a benzimidazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine typically involves the introduction of the difluoromethylsulfonyl group onto a pre-formed benzimidazole scaffold. One common method involves the reaction of benzimidazole derivatives with difluoromethylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the reaction temperature is maintained at around 0-5°C to control the reactivity of the difluoromethylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The benzimidazole core can also interact with nucleic acids and other biomolecules, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethylsulfonyl)-1h-benzo[d]imidazol-6-amine
- 2-(Chloromethylsulfonyl)-1h-benzo[d]imidazol-6-amine
- 2-(Bromomethylsulfonyl)-1h-benzo[d]imidazol-6-amine
Uniqueness
2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
1249650-38-1 |
---|---|
Molecular Formula |
C8H7F2N3O2S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
2-(difluoromethylsulfonyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H7F2N3O2S/c9-7(10)16(14,15)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13) |
InChI Key |
DEWDLFLIVBKSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.